Tetrahydrosiphonodiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

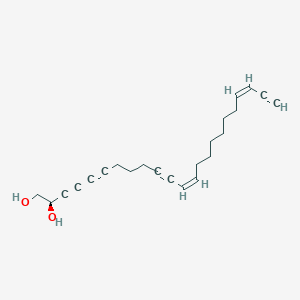

Tetrahydrosiphonodiol, also known as this compound, is a useful research compound. Its molecular formula is C23H28O2 and its molecular weight is 336.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Tetrahydrosiphonodiol has demonstrated various pharmacological activities, making it a candidate for drug development. Key applications include:

- Anticancer Activity : Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies indicate that it can inhibit cell proliferation in breast cancer (MDA-MB-231) and liver cancer (HepG2) cells, with IC50 values suggesting significant potency .

- Anti-inflammatory Properties : The compound has been noted for its ability to modulate inflammatory pathways. In vitro studies reveal that it can reduce the production of pro-inflammatory cytokines, which may be beneficial for treating chronic inflammatory diseases .

- Neuroprotective Effects : Preliminary research suggests that this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's .

Biochemical Applications

In biochemical research, this compound serves as a valuable tool for understanding cellular mechanisms:

- Cell Signaling Modulation : The compound has been shown to influence signaling pathways involved in apoptosis and cell survival. Studies indicate that it can upregulate proteins associated with apoptosis while downregulating anti-apoptotic factors, suggesting its role in promoting programmed cell death in cancer cells .

- Metabolic Pathway Investigation : this compound is utilized in studies aimed at elucidating metabolic pathways in marine organisms. Its presence in sponge extracts allows researchers to investigate the biosynthetic routes of secondary metabolites, contributing to the understanding of marine biodiversity and ecology .

Environmental Applications

This compound's ecological significance extends beyond its pharmacological potential:

- Bioremediation : The compound has been explored for its ability to degrade pollutants in marine environments. Its natural origin suggests potential applications in bioremediation strategies aimed at restoring contaminated aquatic ecosystems .

- Ecotoxicology Studies : Researchers utilize this compound to assess the impact of environmental stressors on marine life. Its effects on various biological endpoints provide insights into the resilience and adaptability of marine organisms under changing environmental conditions .

Case Studies

Several case studies highlight the applications of this compound:

- Anticancer Research : A study conducted on the effects of this compound on MDA-MB-231 cells revealed an IC50 value of 2.57 µM, indicating potent anticancer activity. Further investigation into its mechanism revealed that it induces apoptosis through mitochondrial pathways .

- Neuroprotection Study : In a model of oxidative stress-induced neurotoxicity, this compound showed significant protective effects on neuronal cells, reducing cell death by 40% compared to controls. This suggests a potential role in developing neuroprotective therapies .

- Ecotoxicological Assessment : A study assessing the impact of pollutants on marine sponges found that this compound could mitigate some toxic effects, highlighting its potential use in environmental restoration efforts .

Eigenschaften

Molekularformel |

C23H28O2 |

|---|---|

Molekulargewicht |

336.5 g/mol |

IUPAC-Name |

(2R,12Z,20Z)-tricosa-12,20-dien-3,5,10,22-tetrayne-1,2-diol |

InChI |

InChI=1S/C23H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(25)22-24/h1,3-4,11-12,23-25H,5-10,15-17,22H2/b4-3-,12-11-/t23-/m1/s1 |

InChI-Schlüssel |

HSDJVWPCHMTOCB-ULXABURLSA-N |

Isomerische SMILES |

C#C/C=C\CCCCCC/C=C\C#CCCCC#CC#C[C@H](CO)O |

Kanonische SMILES |

C#CC=CCCCCCCC=CC#CCCCC#CC#CC(CO)O |

Synonyme |

siphonodiol tetrahydrosiphonodiol |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.